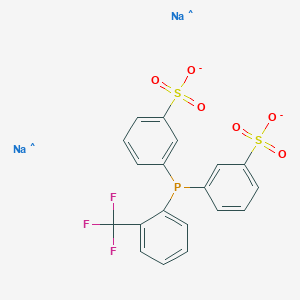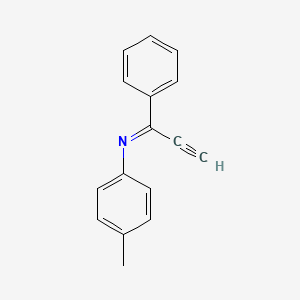
(1E)-N-(4-Methylphenyl)-1-phenylprop-2-yn-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-N-(4-Methylphenyl)-1-phenylprop-2-yn-1-imine is an organic compound with a unique structure characterized by the presence of a phenyl group, a methylphenyl group, and an imine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(4-Methylphenyl)-1-phenylprop-2-yn-1-imine typically involves the reaction of 4-methylbenzaldehyde with phenylacetylene in the presence of a base, such as potassium carbonate, and a catalyst, such as copper(I) iodide. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(1E)-N-(4-Methylphenyl)-1-phenylprop-2-yn-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.
科学的研究の応用
(1E)-N-(4-Methylphenyl)-1-phenylprop-2-yn-1-imine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (1E)-N-(4-Methylphenyl)-1-phenylprop-2-yn-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
- (1E)-N-(4-Methylphenyl)-2-phenylprop-2-en-1-imine
- (1E)-N-(4-Methylphenyl)-1-phenylprop-2-en-1-imine
Uniqueness
(1E)-N-(4-Methylphenyl)-1-phenylprop-2-yn-1-imine is unique due to its specific structural features, such as the presence of both phenyl and methylphenyl groups and the imine functional group
特性
CAS番号 |
666723-08-6 |
|---|---|
分子式 |
C16H13N |
分子量 |
219.28 g/mol |
IUPAC名 |
N-(4-methylphenyl)-1-phenylprop-2-yn-1-imine |
InChI |
InChI=1S/C16H13N/c1-3-16(14-7-5-4-6-8-14)17-15-11-9-13(2)10-12-15/h1,4-12H,2H3 |
InChIキー |
OHFOKNSMIXORII-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=C(C#C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12523194.png)
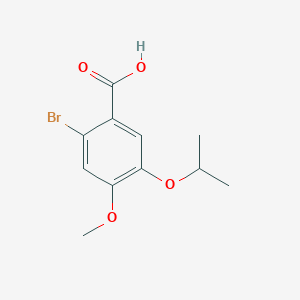
![2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B12523216.png)
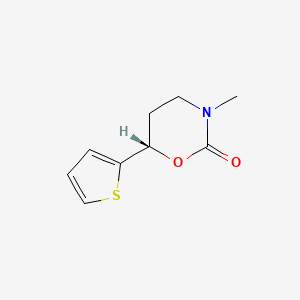
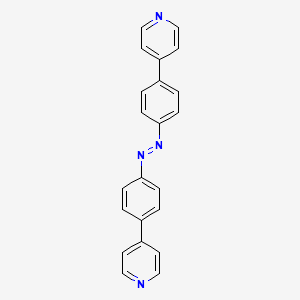
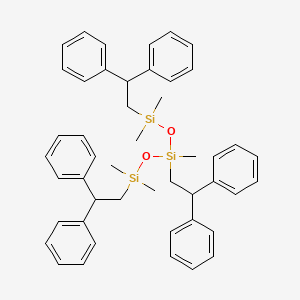

![4H-Cyclopenta-1,3-dioxole, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,4R,6aR)-](/img/structure/B12523279.png)
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12523287.png)
![N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12523290.png)

![4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol](/img/structure/B12523305.png)
